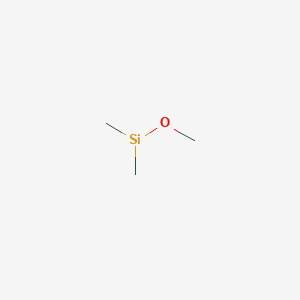

Dimethylmethoxysilane

Description

Properties

InChI |

InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLRQEHNDJOFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylmethoxysilane: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of dimethylmethoxysilane (CAS No. 18033-75-5). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize organosilicon compounds.

Chemical Properties of this compound

This compound, also known as methoxydimethylsilane, is an organosilicon compound with a single methoxy group attached to a dimethylsilyl group.[1] It is a colorless liquid with a mild odor.[1] Its primary chemical reactivity stems from the silicon-methoxy bond, which is susceptible to hydrolysis.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 18033-75-5 | [1] |

| Molecular Formula | C₃H₁₀OSi | [1] |

| Molecular Weight | 90.20 g/mol | |

| Boiling Point | 35 °C | |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 90% |

Reactivity and Chemical Behavior

The core of this compound's chemical behavior is its reaction with water in a process of hydrolysis and subsequent condensation. Upon exposure to moisture, the methoxy group (-OCH₃) hydrolyzes to form a silanol group (-OH) and releases methanol.[1] These resulting dimethylsilanols are reactive intermediates that can then undergo condensation with other silanol groups to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and ultimately polymers.[1] This reactivity makes it a valuable precursor in the synthesis of silicon-based materials and as a surface modifying agent.[1] It is also soluble in organic solvents.[1]

The following diagram illustrates the hydrolysis and condensation pathway of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One notable method involves the reaction of a silazane with an alcohol. A detailed experimental protocol for the synthesis of this compound by reacting tetramethyldisilazane with methanol is provided below, as described in U.S. Patent 5,084,589.

Experimental Protocol: Synthesis from Tetramethyldisilazane and Methanol

This process yields this compound in near quantitative amounts by reacting tetramethyldisilazane with methanol under conditions that facilitate the rapid removal of the product to minimize undesired side reactions.[2]

Materials and Equipment:

-

Three-neck flask

-

Heating mantle

-

Magnetic stirring bar

-

Addition funnel

-

Two water-cooled condensers

-

Collector flask

-

Nitrogen gas source

-

Tetramethyldisilazane (1 mole, 133 g)

-

Dry methanol (2 moles, 64 g)

Procedure:

-

Apparatus Setup:

-

A three-neck flask is equipped with a magnetic stirring bar and surrounded by a heating mantle.

-

An addition funnel is placed in one neck of the flask.

-

A water-cooled condenser is attached to the second neck, with the outlet connected to a collector flask.

-

The collector flask is, in turn, connected to a second water-cooled condenser.

-

The third neck of the reactor is used for the introduction of an inert carrier gas, such as nitrogen.

-

-

Reaction:

-

One mole (133 g) of tetramethyldisilazane is added to the reactor flask.

-

Two moles (64 g) of dry methanol are placed in the addition funnel.

-

The tetramethyldisilazane in the reactor is heated to approximately 50°C with stirring.

-

A flow of nitrogen gas is initiated as an inert carrier in both the reactor and the collector.

-

The methanol is added dropwise from the addition funnel to the heated tetramethyldisilazane.

-

-

Product Collection:

-

As the reaction proceeds, the this compound product is formed and vaporized.

-

The nitrogen carrier gas aids in the removal of the product vapor from the reactor.

-

The vapor passes through the first condenser and into the collector flask, where it condenses.

-

The reaction is complete upon the full addition of the methanol, at which point the reactor is essentially empty.

-

-

Yield:

-

The collected product in the collector flask is weighed. A yield of 169.8 g (95% of the theoretical yield) has been reported for this procedure.[2]

-

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Dimethylmethoxysilane CAS number 1112-39-6

An In-depth Technical Guide to Dimethyldimethoxysilane (CAS 1112-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldimethoxysilane (DMDMS), identified by CAS number 1112-39-6, is a versatile organosilicon compound widely utilized in materials science and chemical synthesis.[1][2] As a member of the alkoxysilane family, its reactivity is characterized by the hydrolysis of its methoxy groups in the presence of water to form reactive silanol intermediates.[3] These silanols can then undergo condensation to form stable siloxane bonds (-Si-O-Si-).[1]

This bifunctional nature allows DMDMS to act as a crucial monomer in the production of silicone polymers, a crosslinking agent, and a surface modifying agent for inorganic materials.[1][3] It is employed to enhance adhesion between organic polymers and inorganic substrates, hydrophobize surfaces, and synthesize advanced materials like silica aerogels and nanoparticles.[3][4] This guide provides a comprehensive overview of its properties, core chemistry, synthesis, and key experimental applications.

Physicochemical and Spectroscopic Data

The fundamental properties of Dimethyldimethoxysilane are summarized below. This data is critical for its application in various experimental settings.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1112-39-6 | [5][6] |

| Molecular Formula | C₄H₁₂O₂Si | [1][6] |

| Molecular Weight | 120.22 g/mol | [5] |

| Appearance | Colorless clear liquid | [1][5] |

| Density | 0.88 g/mL at 25 °C | [3][5] |

| Boiling Point | 81.4 °C | [3][7] |

| Melting Point | -80 °C | [5][8] |

| Flash Point | -5 °C (closed cup) | [7] |

| Refractive Index (n²⁰/D) | 1.369 - 1.3708 | [2][3] |

| Vapor Pressure | 89 mmHg at 25 °C | [7] |

| Solubility | Soluble in organic solvents; decomposes in water. | [7][9] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of DMDMS.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to Si-CH₃ and O-CH₃ protons. | [10][11] |

| ¹³C NMR | Signals for the silicon-bound and oxygen-bound methyl carbons. | [11] |

| ²⁹Si NMR | A characteristic chemical shift for the dimethoxydimethylsilyl group. | [11][12][13] |

| Infrared (IR) | Strong C-H stretching bands (~2945 cm⁻¹), Si-O-C stretching (~1012-1018 cm⁻¹). Absence of O-H band confirms purity. | [12][13] |

| Mass Spec (MS) | Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and methoxy groups. | [11][14] |

Core Chemistry: Hydrolysis and Condensation

The primary reactivity of Dimethyldimethoxysilane involves a two-step process: hydrolysis of the methoxy groups followed by condensation of the resulting silanol groups. This process is the foundation for its use in forming polysiloxane networks and modifying surfaces.[15][16] The reactions can be catalyzed by either acid or base.[16]

-

Hydrolysis : The Si-OCH₃ bonds are cleaved by water to form silanol (Si-OH) groups and release methanol as a byproduct.[1][3]

-

Condensation : The highly reactive silanol groups condense with each other (or with remaining methoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or methanol.[15]

Synthesis of Dimethyldimethoxysilane

DMDMS can be synthesized through various routes. A common industrial method involves the reaction of methanol with a suitable chlorosilane or silazane precursor.

Synthesis Workflow

A patented process describes the high-yield synthesis by reacting methanol with tetramethyldisilazane.[17] This method avoids solvents and catalysts that can create separation issues.

Experimental Protocol: Synthesis from Silazane

This protocol is based on the process described in US Patent 5,084,589.[17]

-

Reactor Setup : Charge a reactor equipped with a stirrer, heating mantle, and a distillation column with methanol.

-

Heating : Heat the methanol to a temperature that is above the boiling point of the desired product (DMDMS, 81.4 °C) but below the boiling point of methanol (64.7 °C is the boiling point of pure methanol, but the patent implies a higher reaction temperature under specific conditions, likely pressure, to maintain methanol as a liquid while vaporizing the product).

-

Reactant Addition : Introduce tetramethyldisilazane beneath the surface of the hot methanol. A carrier gas (e.g., nitrogen) can be used to facilitate product removal.

-

Reaction & Product Removal : As Dimethyldimethoxysilane is formed, its lower boiling point causes it to vaporize immediately from the reaction mixture along with the ammonia byproduct.

-

Separation and Collection : The vapor stream is directed out of the reactor to a condenser or a series of cold traps to separate the liquid DMDMS from the gaseous ammonia.

-

Continuous Process (Optional) : For a continuous process, fresh methanol can be added to the reactor to replenish what is consumed.

Key Applications and Methodologies

DMDMS serves as a fundamental building block and surface treatment agent in various scientific and industrial applications.

Application: Silane Coupling Agent for Surface Modification

DMDMS is used to modify the surface of inorganic materials (like glass, silica, or metal oxides) to improve their compatibility and adhesion with organic polymers.[4][18] The methoxy groups react with surface hydroxyls on the inorganic substrate, while the methyl groups provide a hydrophobic, non-polar interface.[19]

Experimental Protocol: Surface Hydrophobization of Glass

This is a general protocol for treating a glass surface with DMDMS.

-

Substrate Cleaning : Thoroughly clean the glass slides by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the slides under a stream of nitrogen and then in an oven at 110 °C for 1 hour to ensure a high concentration of surface hydroxyl groups.

-

Solution Preparation : Prepare a 2% (v/v) solution of Dimethyldimethoxysilane in a dry organic solvent, such as toluene or isopropanol.

-

Surface Treatment : Immerse the cleaned and dried glass slides in the DMDMS solution for 2-4 hours at room temperature or for a shorter duration (e.g., 30-60 minutes) at an elevated temperature (e.g., 50-60 °C).[15]

-

Rinsing : Remove the slides from the solution and rinse thoroughly with the pure solvent (toluene or isopropanol) to remove any unreacted, physically adsorbed silane.

-

Curing : Cure the treated slides in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of stable, covalent siloxane bonds between the silane and the glass surface.

-

Verification : The hydrophobicity of the surface can be verified by measuring the water contact angle. A successful treatment will result in a significantly higher contact angle compared to the untreated glass.

Application: Synthesis of Silica Aerogels

DMDMS can be used as a co-precursor or a silylating agent in the sol-gel synthesis of silica aerogels.[20] When used as a silylating agent, it replaces surface -OH groups with -OSi(CH₃)₂ groups, making the gel hydrophobic and preventing pore collapse during ambient pressure drying.[20]

Experimental Protocol: Hydrophobic Silica Aerogel Synthesis

This protocol outlines a representative sol-gel process using DMDMS for surface modification.

-

Sol Preparation : Mix a silica precursor (e.g., tetraethoxysilane, TEOS) with ethanol and an acidic water solution (e.g., HCl catalyst) and stir until a transparent sol is formed.

-

Gelation : Add a basic catalyst (e.g., ammonium hydroxide) to the sol to accelerate gelation. Pour the solution into molds and allow it to age until a stable alcogel is formed.

-

Solvent Exchange : Replace the pore liquid of the alcogel with a non-polar solvent like hexane through repeated immersions in fresh hexane.

-

Silylation (Surface Modification) : Prepare a solution of Dimethyldimethoxysilane in hexane. Immerse the hexane-filled gel in this solution and heat at approximately 60 °C for 12-24 hours. This step makes the internal surfaces of the gel hydrophobic.

-

Washing : Wash the silylated gel with fresh hexane to remove excess silylating agent and byproducts.

-

Drying : Dry the hydrophobic gel at ambient pressure by slowly heating it to around 150 °C. The hydrophobic nature of the pores prevents the capillary stress that would otherwise cause the structure to collapse.

Safety and Handling

Dimethyldimethoxysilane is a highly flammable liquid and vapor that requires careful handling.[2][7]

-

Hazards : Highly flammable (H225).[7] It can cause serious eye irritation.[2] Contact with water or moist air leads to decomposition, releasing flammable and toxic methanol.[2]

-

Handling : Handle in a well-ventilated area, preferably a fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.[7] Ground containers to prevent static discharge.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and flame-retardant protective clothing.[2]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[6][7]

-

First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7] If on skin, remove contaminated clothing and rinse skin with water.[7] If inhaled, move to fresh air.[7] Show the Safety Data Sheet (SDS) to medical personnel.[7]

References

- 1. Supplier of DIMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 2. gelest.com [gelest.com]

- 3. Dimethyldimethoxysilane | 1112-39-6 [chemicalbook.com]

- 4. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 5. Dimethoxydimethylsilane | CAS 1112-39-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. fishersci.de [fishersci.de]

- 7. cfmats.com [cfmats.com]

- 8. Dimethyldimethoxysilane CAS#: 1112-39-6 [m.chemicalbook.com]

- 9. CAS 18033-75-5: DIMETHYLMETHOXYSILANE | CymitQuimica [cymitquimica.com]

- 10. afinitica.com [afinitica.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. gelest.com [gelest.com]

- 16. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 17. US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. chemsilicone.com [chemsilicone.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dimethyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data for dimethyldimethoxysilane (CAS No. 1112-39-6). The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed spectral data, experimental methodologies, and a visual representation of the structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for dimethyldimethoxysilane.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for Dimethyldimethoxysilane

| Protons | Chemical Shift (δ) in ppm |

| Si-CH ₃ | ~0.13 |

| O-CH ₃ | ~3.51 |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for Dimethyldimethoxysilane

| Carbon Atom | Chemical Shift (δ) in ppm |

| C H₃-Si | Not explicitly found in search results |

| C H₃-O | Not explicitly found in search results |

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic vibrational frequencies for dimethyldimethoxysilane.

Table 3: Characteristic FTIR Absorption Bands for Dimethyldimethoxysilane

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| Si-O-C | 1110-1000 (strong) | Asymmetric stretching |

| Si-CH₃ | 1260-1275 (sharp) | Symmetric bending |

| C-H (in O-CH₃) | 2840-2850 | Stretching |

| C-H (in Si-CH₃) | 2900-2970 | Stretching |

| Si-O | 800-850 | Stretching |

Experimental Protocols

While specific experimental parameters for the cited data were not available, the following provides a generalized, detailed methodology for obtaining high-quality NMR and FTIR spectra for liquid organosilane compounds like dimethyldimethoxysilane.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

A solution of dimethyldimethoxysilane is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

-

Instrument Parameters :

-

A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the TMS signal.

-

FTIR Spectroscopy Protocol

-

Sample Preparation :

-

For a liquid sample like dimethyldimethoxysilane, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are then pressed together to form a thin liquid film.

-

-

Instrument Parameters :

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the clean, empty salt plates is first recorded.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

-

The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.

-

Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the molecular structure of dimethyldimethoxysilane and its characteristic spectroscopic signals.

Caption: Correlation of Dimethyldimethoxysilane structure with its NMR and FTIR signals.

This guide serves as a foundational reference for the spectral properties of dimethyldimethoxysilane. The provided data and protocols are intended to aid in the identification, characterization, and quality control of this compound in various research and development applications.

An In-depth Technical Guide to the Safe Handling of Dimethylmethoxysilane

This guide provides comprehensive safety data and handling precautions for dimethylmethoxysilane (DMDMS), tailored for researchers, scientists, and drug development professionals. It covers physical and chemical properties, hazard identification, exposure controls, and emergency procedures to ensure its safe use in a laboratory and industrial setting.

Chemical Identification and Properties

This compound, also known as dimethoxydimethylsilane, is a clear, colorless organosilane compound.[1] It is primarily used in silicone polymer synthesis, as a crosslinking agent, and for surface treatments.[1] Its chemical structure features a central silicon atom bonded to two methyl groups and two methoxy groups.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1112-39-6 | [1] |

| Molecular Formula | C₄H₁₂O₂Si | [1][2] |

| Molecular Weight | 120.22 g/mol | [1][3] |

| Appearance | Colorless transparent liquid | [1][4] |

| Density | 0.88 g/mL at 25°C | [4] |

| Boiling Point | 81.4°C | [1][4] |

| Melting Point | -80°C | [4] |

| Flash Point | -8°C (17.6°F) | [5] |

| Water Solubility | Decomposes | [4] |

| Refractive Index | n20/D 1.369 |[4] |

Hazard Identification and Classification

DMDMS is classified as a hazardous substance, primarily due to its high flammability and potential to cause serious eye irritation.[2] A critical, secondary hazard is its reaction with water or moisture to decompose and liberate methanol.[2] Methanol is toxic and can cause systemic effects, including central nervous system depression, headaches, visual disturbances, and even blindness upon absorption, inhalation, or ingestion.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor.[3] | GHS02 (Flame) | Danger [2] |

| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation.[2] | GHS07 (Exclamation Mark) | |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with DMDMS.

3.1 Handling Protocols

-

Ventilation: Always handle DMDMS in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[2][6]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[5][7] Use only non-sparking tools and explosion-proof electrical equipment.[2][5]

-

Static Discharge: Take precautionary measures against static discharge.[4] All equipment, containers, and transfer lines must be properly grounded and bonded before and during transfer.[2][5]

-

Personal Contact: Avoid all contact with eyes and skin, and do not breathe vapors or mist.[2]

-

Empty Containers: Handle empty containers with care, as they may contain flammable residual vapors.[2]

3.2 Storage Protocols

-

Container: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[2][5]

-

Location: Store in a designated flammables area, away from heat.[5]

-

Incompatible Materials: Store away from oxidizing agents, water, and moisture.[2][7] The material slowly decomposes in contact with moist air or water.[2]

Exposure Controls and Personal Protection

A combination of engineering controls and personal protective equipment (PPE) is mandatory to ensure safety.

4.1 Engineering Controls

-

Ventilation: A local exhaust or general room ventilation system is required.[8]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where potential exposure exists.[2][6]

Table 3: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles.[2] | Protects against splashes and vapors causing serious eye irritation. Contact lenses should not be worn.[2] |

| Hand Protection | Neoprene or nitrile rubber gloves.[2] | Prevents skin contact and potential irritation. |

| Skin and Body Protection | Wear suitable protective clothing.[2] | Minimizes the risk of skin exposure. |

| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[2][8] | Required when ventilation is inadequate or when exposure limits may be exceeded. |

Emergency and Experimental Safety Protocols

In the event of an emergency, the following protocols must be followed precisely.

5.1 First Aid Experimental Protocol

-

Eye Contact: Immediately flush the eyes cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do, and continue rinsing.[2] Immediately call a poison center or physician.[2]

-

Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water.[2]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[2] If the person feels unwell, seek medical advice.[7]

-

Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

-

Note to Physician: This product reacts with water in the stomach to form methanol.[2] Evidence of methanol poisoning includes a combination of visual disturbances, metabolic acidosis, and formic acid in the urine.[2] Treatment should be based on blood methanol levels and acid-base balance.[2]

5.2 Accidental Release Protocol

-

Remove Ignition Sources: Immediately eliminate all sources of ignition and use special care to avoid static charges.[2]

-

Evacuate: Evacuate all non-essential personnel from the area.[2]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering sewers or public waters.[8]

-

Cleanup: Equip the cleanup crew with proper PPE, including respiratory protection.[2] Use non-sparking tools to clean up the spill.[2] Absorb the liquid with an inert material (e.g., sand, dry earth) and shovel it into an appropriate container for disposal.[2]

5.3 Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[2] Water spray or fog can be used to cool exposed containers.[8]

-

Specific Hazards: The substance is a highly flammable liquid and vapor.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5] Irritating fumes may develop when exposed to high temperatures.[2]

-

Protective Actions: Firefighters must wear proper protective equipment, including a positive-pressure self-contained breathing apparatus (SCBA).[6] Do not enter the fire area without full protective gear.[2]

Toxicological Information

The primary toxicological concern with DMDMS is its potential for severe eye irritation and the systemic toxicity of its hydrolysis product, methanol.

Table 4: Summary of Toxicological Data

| Exposure Route | Effect | Details |

|---|---|---|

| Inhalation | May cause respiratory tract irritation.[2] | LC (rat) > 21,350 mg/m³/4hr.[3] |

| Eye Contact | Causes serious eye irritation.[2] | |

| Skin Contact | May cause skin irritation.[2] | |

| Ingestion | May be harmful if swallowed.[2] | Oral toxicity is associated with the hydrolysis product, methanol, which can cause nausea, vomiting, headache, and visual effects, including blindness. The onset of symptoms may be delayed up to 48 hours.[2] |

| Chronic Exposure | Central Nervous System Effects | On contact with water, this compound liberates methanol, which is known to have a chronic effect on the central nervous system, potentially leading to recurring headaches or impaired vision.[2] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Supplier of DIMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 2. gelest.com [gelest.com]

- 3. Dimethoxydimethylsilane | C4H12O2Si | CID 66187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. gelest.com [gelest.com]

- 7. fishersci.de [fishersci.de]

- 8. gelest.com [gelest.com]

- 9. tcichemicals.com [tcichemicals.com]

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Dimethylmethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxysilane (DMMOS) is a versatile organosilicon compound utilized in a range of applications, from a precursor in the synthesis of silicone polymers to a surface modifying agent. Its efficacy in these roles is intrinsically linked to its behavior in solution, specifically its solubility and stability in the organic solvents commonly employed in these processes. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data for researchers and professionals in drug development and materials science. Understanding these parameters is paramount for controlling reaction kinetics, ensuring formulation integrity, and predicting the performance of final products.

Solubility of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the physicochemical properties of alkoxysilanes, a qualitative understanding of its solubility can be established.

Alkoxysilanes, including this compound, are generally characterized by their miscibility with a broad spectrum of common organic solvents. This is attributed to the presence of both polar silicon-oxygen bonds and nonpolar alkyl groups, allowing for favorable interactions with various solvent types. For instance, the closely related compound, methyltrimethoxysilane, is reported to be highly miscible with standard organic solvents such as alcohols, hydrocarbons, and acetone. It is reasonable to infer a similar high degree of solubility for this compound in these and other common laboratory solvents under anhydrous conditions.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Protic Solvents | Methanol, Ethanol | High (reaction may occur) |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF) | High |

| Aprotic Nonpolar Solvents | Hexane, Toluene | High |

Experimental Protocol: Quantitative Determination of Solubility by the Gravimetric Method

This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

1. Objective: To determine the mass of this compound that can be dissolved in a given mass of an organic solvent to form a saturated solution at a specified temperature.

2. Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with airtight caps

-

Syringe and syringe filter (PTFE, 0.2 µm)

-

Pre-weighed, oven-dried evaporating dish

-

Dessicator

-

Forced air oven

3. Procedure:

-

Preparation of Saturated Solution:

-

Add a known mass of the selected organic solvent to a series of glass vials.

-

Equilibrate the vials at the desired temperature in the shaker or water bath.

-

Gradually add an excess of this compound to each vial while stirring until a persistent separate phase is observed, indicating saturation.

-

Seal the vials and allow them to equilibrate for a minimum of 24 hours at a constant temperature with continuous agitation to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a known mass of the supernatant (the saturated solution) using a syringe, avoiding any undissolved material.

-

Immediately filter the withdrawn solution through a 0.2 µm PTFE syringe filter into a pre-weighed evaporating dish.

-

Record the exact mass of the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a forced air oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature slightly above the boiling point of the solvent is generally suitable).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

4. Calculation of Solubility:

The solubility is calculated as the mass of this compound per 100 g of the solvent.

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in the aliquot) x 100

Where:

-

Mass of residue = Final constant mass of the evaporating dish and residue - Initial mass of the empty evaporating dish.

-

Mass of solvent in the aliquot = Total mass of the filtered saturated solution - Mass of residue.

Stability of this compound in Organic Solvents

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and subsequent condensation reactions. The presence of water, even in trace amounts, can initiate these degradation pathways. The nature of the organic solvent, particularly its protic or aprotic character, plays a significant role in the rate and extent of these reactions.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, where the methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by both acids and bases. The resulting dimethylsilanediol is an unstable intermediate that readily undergoes condensation with other silanol molecules or unreacted methoxysilane molecules to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.

Figure 1. Simplified degradation pathway of this compound.

In Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, especially in the presence of moisture, the hydrolysis of this compound can be more pronounced. The solvent molecules themselves can participate in proton exchange, potentially facilitating the hydrolysis reaction.

In Aprotic Solvents (e.g., Acetone, THF, Hexane, Toluene): In anhydrous aprotic solvents, this compound is expected to be significantly more stable. However, the presence of any residual water can still lead to slow hydrolysis and condensation over time.

Experimental Protocol: Monitoring Stability by ¹H NMR Spectroscopy

This protocol provides a method for monitoring the hydrolysis and condensation of this compound in an organic solvent over time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

1. Objective: To qualitatively and semi-quantitatively assess the stability of this compound in a selected organic solvent by monitoring the disappearance of the methoxy protons and the appearance of methanol protons.

2. Materials:

-

This compound (high purity)

-

Deuterated organic solvent (e.g., acetone-d₆, methanol-d₄)

-

Deuterium oxide (D₂O) or a known amount of H₂O

-

NMR tubes

-

NMR spectrometer

3. Procedure:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a known concentration of this compound in the chosen deuterated organic solvent.

-

Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.

-

To initiate the degradation, add a precise, small amount of D₂O or H₂O to the NMR tube. The amount can be varied to study the effect of water concentration.

-

Thoroughly mix the sample.

-

-

NMR Data Acquisition:

-

Immediately after mixing, begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly, and then at longer intervals for several days, depending on the reaction rate).

-

Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra to allow for semi-quantitative comparison.

-

4. Data Analysis:

-

Spectral Assignment:

-

Identify the resonance signal for the methoxy protons (-OCH₃) of this compound.

-

Identify the resonance signal for the methyl protons of methanol, the hydrolysis byproduct.

-

Note any changes in the signals corresponding to the methyl protons on the silicon atom of this compound and any new signals that may appear due to the formation of siloxane oligomers.

-

-

Semi-Quantitative Analysis:

-

Integrate the methoxy proton signal of this compound and the methyl proton signal of methanol in each spectrum.

-

The relative decrease in the integral of the this compound methoxy signal and the corresponding increase in the integral of the methanol methyl signal over time provides a measure of the extent of hydrolysis.

-

Plot the relative integral values against time to visualize the degradation kinetics.

-

Figure 2. Experimental workflow for stability analysis by ¹H NMR.

Summary of Key Stability Factors

The stability of this compound in organic solvents is a critical consideration for its practical application. The following table summarizes the key factors influencing its degradation.

Table 2: Factors Affecting the Stability of this compound in Organic Solvents

| Factor | Influence on Stability | Rationale |

| Water Content | Decreases stability | Water is a key reactant in the hydrolysis of the methoxy groups, initiating the degradation pathway. |

| Solvent Type | Protic solvents may decrease stability | Protic solvents can facilitate proton transfer, which can catalyze the hydrolysis reaction, especially in the presence of trace water. |

| Temperature | Higher temperatures decrease stability | Increased temperature generally accelerates the rates of both hydrolysis and condensation reactions. |

| pH (in aqueous mixtures) | Acidic or basic conditions decrease stability | Both acid and base can catalyze the hydrolysis and/or condensation of alkoxysilanes. |

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, its qualitative high solubility in a range of common organic solvents allows for its versatile use. The primary challenge in its application lies in managing its stability, which is intrinsically linked to the presence of water and the nature of the solvent. By understanding the degradation pathways and employing analytical techniques such as NMR spectroscopy, researchers can effectively monitor and control the stability of this compound solutions. The detailed experimental protocols provided in this guide offer a framework for generating crucial data to optimize reaction conditions, ensure the integrity of formulations, and ultimately enhance the performance of materials and products derived from this important organosilicon compound.

The Kinetics of Dimethylmethoxysilane Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of dimethylmethoxysilane (DMMS) hydrolysis. The hydrolysis of alkoxysilanes is a fundamental process in materials science and is of growing interest in drug development for applications such as the synthesis of silica-based drug delivery systems and functionalized surfaces. Understanding the kinetics of this reaction is crucial for controlling the properties of the resulting materials. This document details the reaction mechanisms, influencing factors, and experimental protocols for kinetic analysis, with a focus on providing quantitative data and clear visualizations to aid researchers in this field.

Introduction to this compound Hydrolysis

This compound ((CH₃)₂SiH(OCH₃)) is a dialkoxysilane that undergoes hydrolysis to form silanol intermediates, which can then participate in condensation reactions to form siloxane polymers. The overall reaction can be summarized in two main stages:

-

Hydrolysis: The methoxy group (-OCH₃) is replaced by a hydroxyl group (-OH) from water. This is a stepwise process, with the first hydrolysis step often being the rate-determining one.

-

Condensation: The silanol intermediates react with each other or with unhydrolyzed DMMS to form siloxane bonds (Si-O-Si) and release water or methanol.

The kinetics of these reactions are influenced by several factors, including pH, temperature, solvent, and the presence of catalysts.

Reaction Mechanisms

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom in the methoxy group. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a pentacoordinate transition state.

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. This also proceeds through a pentacoordinate intermediate. The base-catalyzed hydrolysis is generally faster than the acid-catalyzed reaction.

Signaling Pathways and Logical Relationships

The hydrolysis and subsequent condensation of this compound can be visualized as a series of interconnected reactions. The following diagram illustrates the general pathway from the starting material to the formation of siloxane oligomers.

Quantitative Kinetic Data

| Silane | Reaction Conditions | Rate Constant (k) | Reference |

| Methyltriethoxysilane (MTES) | Alkaline, in various solvents | Varies with solvent | [1] |

| Dimethyldiethoxysilane (DMDES) | Acid-catalyzed in EtOH | Follows second-order kinetics | [2] |

| Methyltriethoxysilane (MTES) | Acid-catalyzed in various solvents | Varies with solvent | [1] |

| Tetraethoxysilane (TEOS) | Acid-catalyzed in EtOH | Follows second-order kinetics | [2] |

Experimental Protocols for Kinetic Analysis

The kinetics of this compound hydrolysis can be monitored in situ using various spectroscopic techniques. The two most common methods are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow

The general workflow for a kinetic study of DMMS hydrolysis is as follows:

Detailed Methodology: FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the hydrolysis of alkoxysilanes by observing changes in the vibrational bands of the functional groups involved in the reaction.

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of the liquid-phase reaction.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water).

-

Prepare a catalyst solution (e.g., an acidic or basic aqueous solution).

-

Initiate the reaction by mixing the DMMS solution with the catalyst solution at a controlled temperature.

-

-

Data Acquisition:

-

Record a background spectrum of the ATR crystal.

-

Introduce the reaction mixture into the ATR cell.

-

Record FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹) to follow the consumption of DMMS.

-

Monitor the increase in the intensity of the Si-OH stretching band (a broad band around 3200-3700 cm⁻¹) and the C-OH stretching band of methanol (around 1030 cm⁻¹) to follow the formation of products.

-

The concentration of the species can be determined by integrating the area of the characteristic peaks.

-

Plot the concentration of DMMS versus time to determine the reaction order and the rate constant. The hydrolysis of alkoxysilanes often follows pseudo-first-order kinetics when water is in large excess.

-

Detailed Methodology: ²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a highly specific technique for studying the hydrolysis and condensation of silanes as it directly probes the silicon environment.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

-

Sample Preparation:

-

Prepare the reaction mixture as described for the FTIR analysis, often using a deuterated solvent for the NMR lock.

-

The reaction can be carried out directly in an NMR tube.

-

-

Data Acquisition:

-

Acquire a ²⁹Si NMR spectrum of the starting material.

-

Initiate the reaction and acquire spectra at regular time intervals. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the required relaxation delay between scans.

-

-

Data Analysis:

-

The chemical shift of the ²⁹Si nucleus changes as the methoxy groups are replaced by hydroxyl groups and as siloxane bonds are formed.

-

Identify and assign the peaks corresponding to the different silicon species (e.g., (CH₃)₂SiH(OCH₃), (CH₃)₂SiH(OH), and various siloxane oligomers).

-

Integrate the peak areas to determine the relative concentrations of each species over time.

-

Plot the concentrations of the reactant and intermediates versus time to determine the rate constants for the individual steps of the hydrolysis and condensation reactions.

-

Factors Influencing Reaction Kinetics

Several factors can significantly affect the rate of this compound hydrolysis:

-

pH: The hydrolysis rate is at a minimum around neutral pH and increases under both acidic and basic conditions.

-

Catalyst: The type and concentration of the acid or base catalyst have a strong influence on the reaction rate.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The polarity and composition of the solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction rate.

-

Steric and Inductive Effects: The nature of the organic substituents on the silicon atom can affect the reaction rate through steric hindrance and electronic effects.

Conclusion

This technical guide has provided a detailed overview of the reaction kinetics of this compound hydrolysis. While specific quantitative data for DMMS is limited, the general principles of alkoxysilane hydrolysis, along with the detailed experimental protocols provided, offer a solid foundation for researchers in this field. By carefully controlling the reaction conditions and utilizing the analytical techniques described, scientists and drug development professionals can effectively study and manipulate the hydrolysis of this compound for a variety of applications.

References

An In-Depth Technical Guide to the Silanization Process with Dimethylmethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the silanization process using dimethylmethoxysilane. Silanization is a critical surface modification technique used to alter the surface properties of various substrates, rendering them hydrophobic and enabling further functionalization. This guide is tailored for professionals in research, scientific, and drug development fields who utilize surface modification in applications ranging from microfluidics and biosensors to controlled drug delivery systems. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the foundational principles, experimental protocols adapted from similar silanes, and representative data to serve as a practical resource.

Core Principles of Silanization with this compound

Silanization with this compound is a chemical process that covalently bonds a dimethylsilyl group to a substrate surface, typically one rich in hydroxyl (-OH) groups like glass, silicon, or polydimethylsiloxane (PDMS). This process fundamentally alters the surface chemistry, transitioning it from hydrophilic to hydrophobic. The reaction proceeds in two primary steps: hydrolysis and condensation.

-

Hydrolysis: The methoxy group (-OCH₃) of this compound reacts with water molecules present on the substrate surface or in the reaction solvent. This reaction forms a reactive silanol intermediate (a molecule with a Si-OH group) and releases methanol as a byproduct. The presence of a controlled amount of water is crucial for this step.

-

Condensation: The newly formed silanol groups on the this compound molecule then react with the hydroxyl groups on the substrate surface. This condensation reaction forms a stable siloxane bond (Si-O-Si), covalently attaching the dimethylsilyl group to the surface and releasing a water molecule.

The resulting surface is terminated with methyl (-CH₃) groups, which are nonpolar and responsible for the observed hydrophobicity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₀OSi | [1] |

| Molecular Weight | 89.19 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Not explicitly available; related compound dimethyldimethoxysilane boils at 81.4 °C | |

| Density | Not explicitly available; related compound dimethyldimethoxysilane has a density of 0.88 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents. Reacts with water. | [2] |

| Hazards | Highly flammable liquid and vapor. Causes skin and eye irritation. |

Reaction Mechanism and Experimental Workflow

To visualize the silanization process, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

Experimental Protocols

The following protocols are adapted from established procedures for similar alkoxysilanes and should be optimized for specific substrates and applications.

Protocol 1: Solution-Phase Silanization of Glass or Silicon Substrates

This protocol is suitable for treating glass slides, silicon wafers, or other hydroxylated surfaces.

Materials:

-

Substrates (e.g., glass microscope slides)

-

This compound

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Cleaning solution (e.g., Piranha solution [a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ] or appropriate detergent)

-

Deionized water

-

Nitrogen gas source

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the substrates to ensure a high density of surface hydroxyl groups. This can be achieved by sonicating in a detergent solution followed by extensive rinsing with deionized water, or for a more rigorous clean, by immersion in Piranha solution for 15-30 minutes.

-

Rinse the substrates copiously with deionized water.

-

Dry the substrates thoroughly, for instance, by blowing with dry nitrogen gas and then baking in an oven at 110-120°C for at least 1 hour.

-

-

Silane Solution Preparation:

-

In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. The optimal concentration may need to be determined empirically. The solution should be prepared fresh before each use.

-

-

Silanization:

-

Immerse the cleaned and dried substrates in the silane solution. To prevent premature hydrolysis and polymerization of the silane in the bulk solution, it is recommended to perform this step in a controlled, low-humidity environment (e.g., a glove box or desiccator).

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. The incubation time is a critical parameter that can be adjusted to control the quality of the silane layer.

-

-

Rinsing:

-

Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.

-

-

Curing:

-

Cure the silanized substrates by baking them in an oven. A typical curing step is 30-60 minutes at 110°C. This step helps to drive the condensation reaction to completion and remove any residual solvent.

-

-

Storage:

-

Store the functionalized substrates in a clean, dry environment, such as a desiccator, until use.

-

Protocol 2: Vapor-Phase Silanization

Vapor-phase deposition can produce more uniform monolayers and is suitable for treating complex geometries.

Materials:

-

Substrates

-

This compound

-

Vacuum desiccator or vacuum oven

-

Vacuum pump

Procedure:

-

Substrate Preparation:

-

Clean and dry the substrates as described in Protocol 1.

-

-

Vapor Deposition:

-

Place the cleaned substrates inside a vacuum desiccator or vacuum oven.

-

Place a small, open container (e.g., a glass vial) containing a few drops of this compound in the chamber, ensuring it will not spill.

-

Evacuate the chamber using a vacuum pump to a pressure that facilitates the vaporization of the silane.

-

Allow the deposition to proceed for several hours to overnight at room temperature. The process can be accelerated by gently heating the chamber (e.g., to 60-80°C).

-

-

Venting and Curing:

-

After the deposition period, vent the chamber with an inert gas like nitrogen or argon.

-

If the deposition was performed at an elevated temperature, the curing may be complete. If performed at room temperature, a separate curing step in an oven (e.g., 110°C for 30-60 minutes) is recommended.

-

-

Storage:

-

Store the functionalized substrates in a desiccator.

-

Quantitative Data and Surface Characterization

While specific quantitative data for this compound is scarce, the following tables provide representative data for similar silane-modified surfaces to serve as a benchmark. The actual values for this compound-treated surfaces will depend on the substrate, cleaning procedure, and silanization conditions.

Representative Contact Angle Data

Contact angle goniometry is a common technique to quantify the hydrophobicity of a surface. A higher water contact angle indicates a more hydrophobic surface.

| Surface Treatment | Substrate | Water Contact Angle (°) | Reference |

| Untreated Glass | Glass | ~30-55 | [3] |

| APTES (Aminopropyltriethoxysilane) | Glass | ~60-85 | [4][5] |

| Dichlorodimethylsilane | Glass | ~95-100 | [6] |

| Long-chain Alkylsilane (e.g., C18) | Silicon Wafer | ~105-110 | N/A |

Note: The values presented are typical ranges found in the literature for various silane treatments and are for comparative purposes.

Representative Surface Energy Data

Surface energy is another critical parameter that influences how a surface interacts with its environment. It is often calculated from contact angle measurements with different liquids.

| Surface | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) | Reference |

| Clean Silicon Wafer | ~36 | ~17 | ~53 | [7] |

| HMDS-Treated Silicon | ~27-29 | ~2-5 | ~29-34 | [2] |

| PDMS | ~12 | ~0 | ~12 | [7] |

Note: This data is for other types of surface modifications and is provided as a general reference for the expected range of surface energies.

Kinetics of Hydrolysis and Condensation

The rates of hydrolysis and condensation of alkoxysilanes are influenced by several factors, including pH, water concentration, solvent, and temperature.[8][9][10]

-

pH: The hydrolysis rate is generally minimized at a neutral pH and increases under both acidic and basic conditions. Condensation is slowest at a pH of around 4.

-

Water Concentration: A sufficient amount of water is necessary for hydrolysis, but excess water can lead to self-condensation of the silane in solution, forming aggregates instead of a uniform surface layer.

-

Solvent: The choice of solvent can affect the solubility of the silane and the availability of water.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[11]

Due to the lack of specific kinetic data for this compound, it is recommended to empirically optimize the reaction time and other parameters for a given application.

Applications in Drug Development and Research

The ability of this compound to create hydrophobic and well-defined surfaces makes it a valuable tool in various research and drug development applications.

-

Microfluidics: In the fabrication of microfluidic devices, especially those made from PDMS, surface modification is often necessary to control fluid flow, prevent non-specific adsorption of biomolecules, and create patterns of varying wettability.[12][13][14] Silanization with this compound can be used to render channels hydrophobic, which is advantageous for certain applications like droplet-based microfluidics.

-

Biosensors: The functionalization of sensor surfaces is a critical step in the development of reliable biosensors.[15][16] While this compound itself provides a passive, hydrophobic surface, it can be a part of a multi-step functionalization process where specific patterns of hydrophobicity and hydrophilicity are desired.

-

Controlled Drug Delivery: The surface properties of drug delivery vehicles, such as nanoparticles or microdevices, play a crucial role in their interaction with biological systems and in controlling the drug release profile.[14][17][18][19][20] Silanization can be employed to modify the surface of these carriers to enhance their stability, control their aggregation, and modulate their interaction with physiological environments. For instance, creating hydrophobic domains on a drug carrier can influence the encapsulation and release of hydrophobic drugs.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

-

Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

-

Toxicity: It can be harmful if swallowed or in contact with skin and can cause serious eye irritation.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and water.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[2][4]

References

- 1. This compound | C3H9OSi | CID 6365036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.de [fishersci.de]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyldimethoxysilane | C3H10O2Si | CID 85623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. Dimethoxydimethylsilane | C4H12O2Si | CID 66187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Silane, dimethoxydimethyl- (CAS 1112-39-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Controlled Drug Delivery Using Microdevices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancing surface free energy and hydrophilicity through chemical modification of microstructured titanium implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sites.temple.edu [sites.temple.edu]

- 17. Fabrication of Sealed Nanostraw Microdevices for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fabrication of Sealed Nanostraw Microdevices for Oral Drug Delivery. | Health Innovation via Engineering [engineering.ucsf.edu]

- 19. Transdermal Delivery Devices: Fabrication, Mechanics and Drug Release from Silk** - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microfabrication Technologies for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Silica Nanoparticles Using Dimethylmethoxysilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of silica nanoparticles utilizing dimethylmethoxysilane as a precursor. The methodologies outlined are intended to guide researchers in the controlled synthesis of these nanoparticles for various applications, particularly in the field of drug development and delivery.

Introduction

Silica nanoparticles (SNPs) are widely investigated for their versatile applications in biomedicine, owing to their tunable particle size, high surface area, and biocompatibility. While tetraethyl orthosilicate (TEOS) is a commonly used precursor, the use of organosilanes like this compound offers the potential to modify the surface properties of the resulting nanoparticles, influencing their hydrophobicity and interaction with biological systems. The synthesis of silica nanoparticles from this compound typically follows a sol-gel process involving hydrolysis and condensation reactions. The control of reaction parameters is crucial for obtaining nanoparticles with desired characteristics.

Experimental Protocols

This section details the experimental procedures for the synthesis of silica nanoparticles using this compound.

Materials and Equipment

Materials:

-

This compound (DMDMOS)

-

Ethanol (absolute)

-

Ammonia solution (28-30%)

-

Deionized water

-

(Optional) Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) for mesoporous structures

-

(Optional) Drug molecule for encapsulation studies (e.g., Doxorubicin)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Dropping funnel

-

Centrifuge

-

Ultrasonicator

-

Oven or furnace for drying/calcination

-

Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

-

Spectrophotometer (for drug loading and release studies)

-

Microscope (e.g., SEM, TEM) for morphological analysis

Synthesis of Monodisperse Silica Nanoparticles (Stöber Method Modification)

This protocol describes a modified Stöber method for the synthesis of spherical silica nanoparticles.

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol and deionized water. The ratio of ethanol to water can be varied to control the particle size.

-

Add ammonia solution to the ethanol/water mixture to act as a catalyst. The concentration of ammonia influences the rate of hydrolysis and condensation, thereby affecting particle size.

-

While stirring the solution vigorously, add this compound dropwise using a dropping funnel. The rate of addition should be controlled to ensure uniform nucleation and growth.

-

Allow the reaction to proceed at a constant temperature (e.g., room temperature or slightly elevated) for a specified duration (typically several hours).

-

After the reaction is complete, collect the silica nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.

-

Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C).

Synthesis of Mesoporous Silica Nanoparticles (with Surfactant Template)

For applications requiring a porous structure, such as drug delivery, a surfactant template can be used.

Procedure:

-

Dissolve a surfactant, such as CTAB, in a mixture of deionized water and ethanol in a round-bottom flask with stirring.

-

Add ammonia solution to the surfactant solution.

-

Add this compound dropwise to the solution while maintaining vigorous stirring.

-

Continue the reaction at a controlled temperature (e.g., 40-60 °C) for several hours to allow for the formation of the silica-surfactant composite.

-

Collect the nanoparticles by centrifugation and wash them with ethanol and water.

-

To create the mesoporous structure, the surfactant template must be removed. This can be achieved by:

-

Solvent Extraction: Refluxing the nanoparticles in an acidic ethanol solution.

-

Calcination: Heating the nanoparticles in a furnace at high temperatures (e.g., 550 °C) to burn off the organic template.

-

-

The resulting mesoporous silica nanoparticles are then washed and dried.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of silica nanoparticles using this compound. The exact values will depend on the specific reaction conditions.

Table 1: Influence of Reaction Parameters on Particle Size

| Parameter | Variation | Resulting Particle Size (nm) | Polydispersity Index (PDI) |

| Ammonia Concentration | Low | Larger | Higher |

| High | Smaller | Lower | |

| Water:Silane Ratio | Low | Smaller | Lower |

| High | Larger | Higher | |

| Temperature | Low | Larger | Higher |

| High | Smaller | Lower |

Table 2: Characterization of this compound-Derived Silica Nanoparticles

| Property | Typical Value | Characterization Technique |

| Particle Size | 50 - 200 nm | Dynamic Light Scattering (DLS), SEM, TEM |

| Surface Area | 100 - 500 m²/g | Brunauer-Emmett-Teller (BET) Analysis |

| Pore Volume | 0.2 - 0.8 cm³/g | BET Analysis |

| Zeta Potential | -20 to -40 mV (in neutral pH) | Electrophoretic Light Scattering |

Mandatory Visualizations

Experimental Workflow: Sol-Gel Synthesis of Silica Nanoparticles

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Mechanism: Hydrolysis and Condensation of this compound

Caption: Simplified mechanism of silica nanoparticle formation.

Application Workflow: Drug Loading and Release

Caption: Workflow for drug loading and release studies.

Applications in Drug Development

Silica nanoparticles synthesized from this compound can be tailored for various drug delivery applications. The presence of methyl groups on the silica surface can impart a degree of hydrophobicity, which can be advantageous for the encapsulation of hydrophobic drugs.

Key Application Areas:

-

Controlled Drug Release: The porous structure of mesoporous silica nanoparticles allows for the loading of therapeutic agents and their sustained release over time.

-

Targeted Drug Delivery: The surface of the silica nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

-

Improving Drug Solubility: By encapsulating poorly water-soluble drugs within the silica matrix, their apparent solubility and bioavailability can be improved.

-

Bioimaging: Fluorescent dyes can be incorporated into the silica nanoparticles, enabling their use as imaging agents to track their biodistribution and cellular uptake.

Characterization Techniques

A comprehensive characterization of the synthesized silica nanoparticles is essential to ensure their quality and suitability for the intended application.

-

Particle Size and Morphology: Dynamic Light Scattering (DLS) provides information on the hydrodynamic diameter and size distribution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and morphology of the nanoparticles.

-

Surface Area and Porosity: The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area, pore volume, and pore size distribution of mesoporous silica nanoparticles.

-

Surface Charge: Zeta potential measurements are used to determine the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological membranes.

-

Chemical Composition: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of siloxane bonds and organic functional groups. Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis.

-

Drug Loading and Release: Ultraviolet-Visible (UV-Vis) Spectroscopy or High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the amount of drug loaded into the nanoparticles and to monitor its release profile over time.

By following these protocols and characterization techniques, researchers can reliably synthesize and evaluate silica nanoparticles derived from this compound for a wide range of applications in drug development and beyond.

Application Notes and Protocols for Surface Modification with Dimethylmethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of various materials. Dimethylmethoxysilane ((CH₃)₂Si(OCH₃)₂) is a dialkoxysilane used to impart a hydrophobic character to surfaces. This process is critical in a range of applications, including the creation of non-wetting surfaces, modulation of protein adsorption, and development of specialized coatings. The two methyl groups provide a low surface energy, while the methoxy groups react with surface hydroxyls to form a stable, covalently bound siloxane layer.

This document provides detailed protocols for the surface modification of hydroxylated substrates, such as glass and silicon, using this compound. It includes procedures for both solution-phase and vapor-phase deposition, as well as methods for characterizing the resulting hydrophobic surfaces.

Principle of Surface Modification

The surface modification process with this compound occurs in two primary steps:

-

Hydrolysis: The methoxy groups (-OCH₃) of the this compound molecule react with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol groups (-Si-OH).

-

Condensation: These newly formed silanol groups then react (condense) with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Si). This reaction covalently links the dimethylsilyl groups to the surface. Additionally, adjacent silanol groups on the surface-bound silane can condense with each other, leading to the formation of a cross-linked polysiloxane layer. This process effectively replaces the hydrophilic hydroxyl groups on the substrate with a low-energy, hydrophobic dimethylsiloxane layer.

Caption: Chemical pathway of this compound silanization.

Data Presentation

The following table summarizes the expected quantitative data for surface properties of glass and silicon substrates before and after modification with this compound. The data is compiled from studies on analogous dialkoxydimethylsilanes and other hydrophobic silanes.

| Property | Substrate | Before Modification | After Modification (Expected) |

| Water Contact Angle (WCA) | Glass Slide | < 30°[1] | ~90° - 100° |

| Silicon Wafer | ~20° - 50°[2][3] | ~90° - 95° | |

| Surface Free Energy (SFE) | Glass | High (~70 mN/m) | Low (~20-30 mN/m) |

| Silicon Wafer | High (~40-60 mN/m) | Low (~20-30 mN/m) |

Experimental Protocols

Two primary protocols are presented for the surface modification of glass or silicon substrates with this compound: a solution-phase deposition method and a vapor-phase deposition method.

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and well-hydroxylated surface is crucial for achieving a uniform and stable silane layer. This cleaning procedure is a prerequisite for both deposition protocols.

Materials:

-

Substrates (e.g., glass microscope slides, silicon wafers)

-

Detergent solution

-

Deionized (DI) water

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Nitrogen gas stream

-

Oven or hot plate

Procedure:

-

Sonicate the substrates in a detergent solution for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Sonicate the substrates in acetone for 10 minutes.

-

Sonicate the substrates in isopropanol for 10 minutes.

-

Rinse the substrates again with DI water and dry them under a stream of nitrogen.

-

Immerse the cleaned substrates in Piranha solution for 30-60 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

-

Dry the substrates under a nitrogen stream and then bake them in an oven at 110-120°C for at least 1 hour immediately prior to silanization.

Caption: Workflow for substrate cleaning and hydroxylation.

Protocol 2: Solution-Phase Deposition

This protocol describes the modification of substrates by immersion in a this compound solution.

Materials:

-

Cleaned, hydroxylated substrates

-

This compound